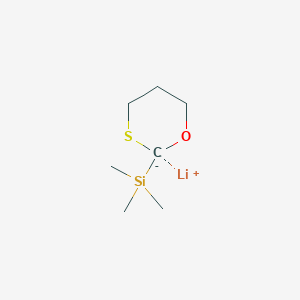
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide is an organolithium compound that features both silicon and lithium atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide can be synthesized through the reaction of (trimethylsilyl)methyl chloride with butyllithium. The reaction typically occurs in a non-polar solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)3SiCH2Cl+BuLi→(CH3)3SiCH2Li+BuCl
This method is commonly used in laboratory settings due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. These methods often involve large-scale reactions in specialized reactors designed to handle highly reactive and moisture-sensitive reagents.
化学反応の分析
Types of Reactions
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.
Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Deprotonation Reactions: It can act as a strong base, deprotonating weak acids to form new lithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and Ketones: For addition reactions to form alcohols.
Halides: For substitution reactions to form new carbon-lithium bonds.
Protic Solvents: For deprotonation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include alcohols, substituted alkanes, and new organolithium compounds.
科学的研究の応用
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds and as a strong base for deprotonation reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide exerts its effects involves the reactivity of the lithium atom. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is enhanced by the presence of the trimethylsilyl group, which stabilizes the compound and increases its solubility in organic solvents.
類似化合物との比較
Similar Compounds
(Trimethylsilyl)methyllithium: Similar in structure but lacks the oxathian ring.
Lithium bis(trimethylsilyl)amide: Another organolithium compound with different reactivity and applications.
Uniqueness
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide is unique due to the presence of both silicon and lithium atoms, which confer distinct reactivity patterns and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.
特性
CAS番号 |
86137-19-1 |
|---|---|
分子式 |
C7H15LiOSSi |
分子量 |
182.3 g/mol |
InChI |
InChI=1S/C7H15OSSi.Li/c1-10(2,3)7-8-5-4-6-9-7;/h4-6H2,1-3H3;/q-1;+1 |
InChIキー |
NSIYBEAARAURBZ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Si](C)(C)[C-]1OCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
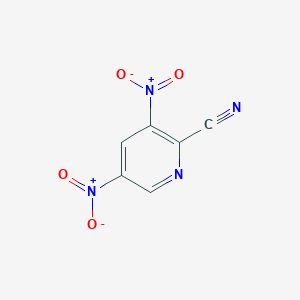
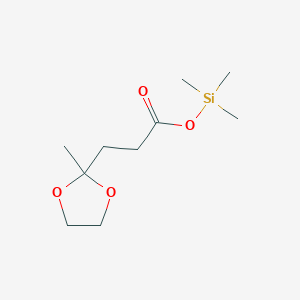
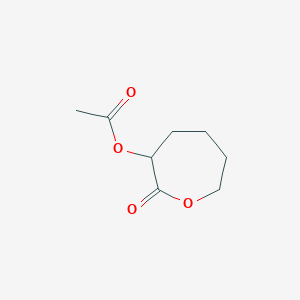




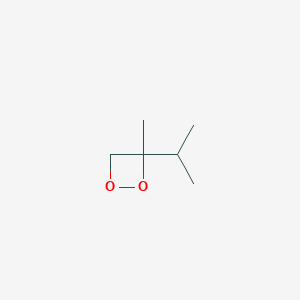
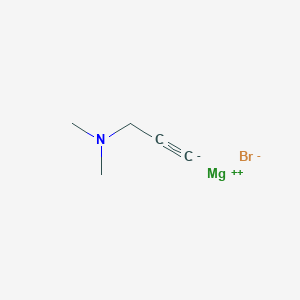
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)

![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
